molecular formula C11H13BN2O5 B1387047 (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid CAS No. 871332-81-9

(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Cat. No.: B1387047
CAS No.: 871332-81-9
M. Wt: 264.04 g/mol
InChI Key: DAQRBZSNRHKVIM-UHFFFAOYSA-N
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Description

(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C11H13BN2O5 It is characterized by the presence of a nitro group, a pyrrolidine ring, and a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid may involve large-scale Suzuki–Miyaura coupling reactions. The use of microwave-assisted organic synthesis (MAOS) can enhance synthetic efficiency and support green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form new carbon-carbon bonds, facilitating the synthesis of complex molecules . The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the nitro and pyrrolidine groups, making it less versatile in certain reactions.

    3-Nitrophenylboronic acid: Similar but lacks the pyrrolidine group, affecting its reactivity and applications.

    5-(Pyrrolidine-1-carbonyl)phenylboronic acid: Lacks the nitro group, which influences its chemical behavior.

Uniqueness

(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid is unique due to the combination of the nitro group, pyrrolidine ring, and boronic acid moiety. This combination enhances its reactivity and broadens its range of applications in various fields .

Properties

IUPAC Name

[3-nitro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O5/c15-11(13-3-1-2-4-13)8-5-9(12(16)17)7-10(6-8)14(18)19/h5-7,16-17H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQRBZSNRHKVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657442
Record name [3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-81-9
Record name B-[3-Nitro-5-(1-pyrrolidinylcarbonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871332-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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